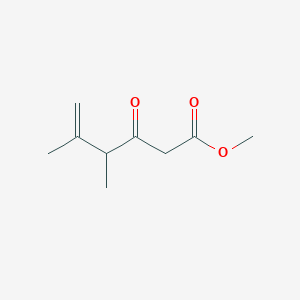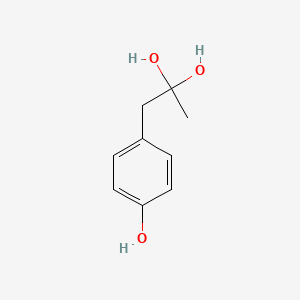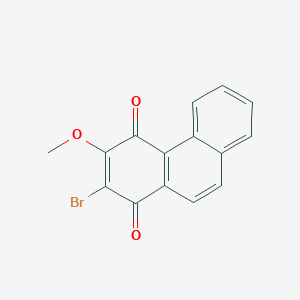
2-Bromo-3-methoxyphenanthrene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxyphenanthrene-1,4-dione: is a chemical compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of bromine and methoxy groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxyphenanthrene-1,4-dione typically involves the bromination of 3-methoxyphenanthrene-1,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methoxyphenanthrene-1,4-dione can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding hydroxy or methoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of substituted phenanthrene derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of hydroxy or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-3-methoxyphenanthrene-1,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research on this compound includes its potential use in drug discovery and development. It is investigated for its ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methoxyphenanthrene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups in the compound can participate in various chemical interactions, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromoacetophenone
- 2,4’-Dibromoacetophenone
- 2-Bromo-4’-chloroacetophenone
Comparison: 2-Bromo-3-methoxyphenanthrene-1,4-dione is unique due to its phenanthrene backbone, which provides distinct chemical and physical properties compared to other brominated compounds
Eigenschaften
CAS-Nummer |
90020-53-4 |
|---|---|
Molekularformel |
C15H9BrO3 |
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
2-bromo-3-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H9BrO3/c1-19-15-12(16)13(17)10-7-6-8-4-2-3-5-9(8)11(10)14(15)18/h2-7H,1H3 |
InChI-Schlüssel |
MTRQUKSVCIPFPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
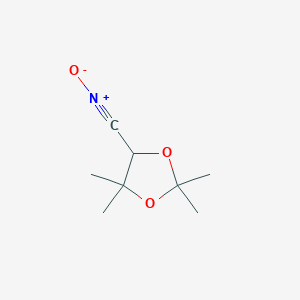
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
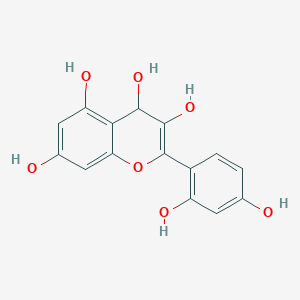
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
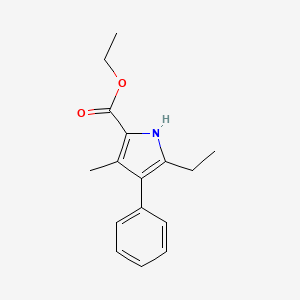
![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)


